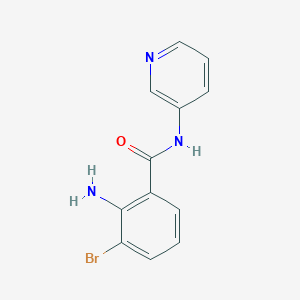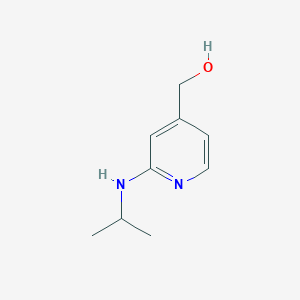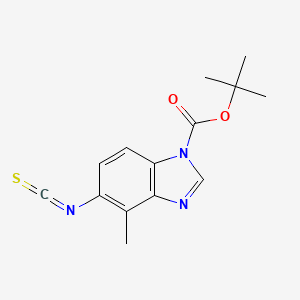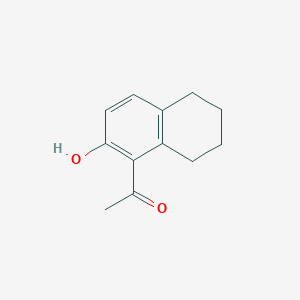
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate
Vue d'ensemble
Description
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzyloxy group and a 1,3-dioxolane ring attached to a benzoate ester. It is often used in organic synthesis and research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by reacting the benzyloxy-substituted benzoic acid with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate esters.
Applications De Recherche Scientifique
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and 1,3-dioxolane groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate can be compared with other benzoate esters and compounds containing benzyloxy or 1,3-dioxolane groups. Similar compounds include:
Ethyl 4-(benzyloxy)benzoate: Lacks the 1,3-dioxolane ring.
Ethyl 3-(1,3-dioxolan-2-yl)benzoate: Lacks the benzyloxy group.
Mthis compound: Contains a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in the combination of the benzyloxy and 1,3-dioxolane groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H20O5 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
ethyl 3-(1,3-dioxolan-2-yl)-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-2-21-18(20)15-8-9-17(16(12-15)19-22-10-11-23-19)24-13-14-6-4-3-5-7-14/h3-9,12,19H,2,10-11,13H2,1H3 |
Clé InChI |
PAEJFWWKHNHOGH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3OCCO3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate](/img/structure/B8454477.png)

![1-[(Pyrimidine-5-carbonyl)-amino]cyclopropanecarboxylic acid](/img/structure/B8454481.png)
![N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide](/img/structure/B8454499.png)










